Cas no 952860-95-6 (4-2-(4-methoxy-3-methylphenyl)acetyl-3,3-dimethylpiperazin-2-one)

4-2-(4-Methoxy-3-methylphenyl)acetyl-3,3-dimethylpiperazin-2-one is a specialized heterocyclic compound featuring a piperazinone core substituted with a 4-methoxy-3-methylphenylacetyl moiety. Its structural design combines aromatic and aliphatic functionalities, making it a versatile intermediate for pharmaceutical and agrochemical applications. The presence of the methoxy and methyl groups enhances its stability and reactivity, while the dimethylpiperazin-2-one scaffold offers potential for further derivatization. This compound is particularly valuable in medicinal chemistry for the synthesis of biologically active molecules, owing to its balanced lipophilicity and conformational rigidity. Its high purity and well-defined stereochemistry ensure reproducibility in research and industrial processes.
4-2-(4-methoxy-3-methylphenyl)acetyl-3,3-dimethylpiperazin-2-one structure
952860-95-6 structure
商品名:4-2-(4-methoxy-3-methylphenyl)acetyl-3,3-dimethylpiperazin-2-one
CAS番号:952860-95-6
MF:C16H22N2O3
メガワット:290.357484340668
CID:5843031
PubChem ID:16863922

4-2-(4-methoxy-3-methylphenyl)acetyl-3,3-dimethylpiperazin-2-one 化学的及び物理的性質

名前と識別子

    • 4-[2-(4-methoxy-3-methylphenyl)acetyl]-3,3-dimethylpiperazin-2-one
    • 2-Piperazinone, 4-[2-(4-methoxy-3-methylphenyl)acetyl]-3,3-dimethyl-
    • SR-01000913124
    • 4-(2-(4-methoxy-3-methylphenyl)acetyl)-3,3-dimethylpiperazin-2-one
    • VU0495119-1
    • SR-01000913124-1
    • 952860-95-6
    • F2487-0191
    • AKOS024651385
    • 4-2-(4-methoxy-3-methylphenyl)acetyl-3,3-dimethylpiperazin-2-one
    • インチ: 1S/C16H22N2O3/c1-11-9-12(5-6-13(11)21-4)10-14(19)18-8-7-17-15(20)16(18,2)3/h5-6,9H,7-8,10H2,1-4H3,(H,17,20)
    • InChIKey: SLSXGDNEMYGMNK-UHFFFAOYSA-N
    • ほほえんだ: N1CCN(C(CC2=CC=C(OC)C(C)=C2)=O)C(C)(C)C1=O

計算された属性

  • せいみつぶんしりょう: 290.16304257g/mol
  • どういたいしつりょう: 290.16304257g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 408
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 58.6Ų

4-2-(4-methoxy-3-methylphenyl)acetyl-3,3-dimethylpiperazin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2487-0191-5μmol
4-[2-(4-methoxy-3-methylphenyl)acetyl]-3,3-dimethylpiperazin-2-one
952860-95-6 90%+
5μl
$94.5 2023-05-16
Life Chemicals
F2487-0191-2mg
4-[2-(4-methoxy-3-methylphenyl)acetyl]-3,3-dimethylpiperazin-2-one
952860-95-6 90%+
2mg
$88.5 2023-05-16
Life Chemicals
F2487-0191-5mg
4-[2-(4-methoxy-3-methylphenyl)acetyl]-3,3-dimethylpiperazin-2-one
952860-95-6 90%+
5mg
$103.5 2023-05-16
Life Chemicals
F2487-0191-1mg
4-[2-(4-methoxy-3-methylphenyl)acetyl]-3,3-dimethylpiperazin-2-one
952860-95-6 90%+
1mg
$81.0 2023-05-16
Life Chemicals
F2487-0191-3mg
4-[2-(4-methoxy-3-methylphenyl)acetyl]-3,3-dimethylpiperazin-2-one
952860-95-6 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2487-0191-4mg
4-[2-(4-methoxy-3-methylphenyl)acetyl]-3,3-dimethylpiperazin-2-one
952860-95-6 90%+
4mg
$99.0 2023-05-16
Life Chemicals
F2487-0191-10mg
4-[2-(4-methoxy-3-methylphenyl)acetyl]-3,3-dimethylpiperazin-2-one
952860-95-6 90%+
10mg
$118.5 2023-05-16
Life Chemicals
F2487-0191-2μmol
4-[2-(4-methoxy-3-methylphenyl)acetyl]-3,3-dimethylpiperazin-2-one
952860-95-6 90%+
2μl
$85.5 2023-05-16
Life Chemicals
F2487-0191-10μmol
4-[2-(4-methoxy-3-methylphenyl)acetyl]-3,3-dimethylpiperazin-2-one
952860-95-6 90%+
10μl
$103.5 2023-05-16

4-2-(4-methoxy-3-methylphenyl)acetyl-3,3-dimethylpiperazin-2-one 関連文献

4-2-(4-methoxy-3-methylphenyl)acetyl-3,3-dimethylpiperazin-2-oneに関する追加情報

Chemical Profile of 4-2-(4-methoxy-3-methylphenyl)acetyl-3,3-dimethylpiperazin-2-one (CAS No. 952860-95-6)

4-2-(4-methoxy-3-methylphenyl)acetyl-3,3-dimethylpiperazin-2-one (CAS No. 952860-95-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the piperazine class of heterocyclic amines, which are widely recognized for their role in drug development due to their ability to modulate biological pathways effectively. The presence of an acetyl group and a dimethylpiperazine moiety in its structure contributes to its potential as a key intermediate in the synthesis of bioactive molecules.

The chemical structure of this compound features a benzene ring substituted with a methoxy group at the 4-position and a methyl group at the 3-position, linked to an acetyl group. This arrangement creates a highly reactive system that can participate in various chemical transformations, making it valuable for medicinal chemistry applications. The dimethylpiperazine ring enhances the compound's solubility and bioavailability, which are critical factors in drug formulation and delivery.

Recent advancements in pharmaceutical research have highlighted the importance of piperazine derivatives in the development of novel therapeutic agents. Specifically, compounds with structural motifs similar to 4-2-(4-methoxy-3-methylphenyl)acetyl-3,3-dimethylpiperazin-2-one have been explored for their potential in treating neurological disorders, cardiovascular diseases, and inflammatory conditions. The acetyl group in this molecule can serve as a linkage point for further functionalization, enabling the synthesis of more complex derivatives with tailored pharmacological properties.

In particular, studies have demonstrated that modifications at the 4-methoxy-3-methylphenyl moiety can significantly influence the biological activity of piperazine-based compounds. The methoxy group provides a hydrophilic character to the molecule, which can improve its interaction with biological targets while maintaining adequate lipophilicity for membrane permeability. This balance is crucial for achieving optimal pharmacokinetic profiles in drug candidates.

The synthesis of 4-2-(4-methoxy-3-methylphenyl)acetyl-3,3-dimethylpiperazin-2-one typically involves multi-step organic reactions, including condensation reactions between appropriate precursors and subsequent purification steps. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets stringent pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize the compound's structure and confirm its identity.

From a biological perspective, this compound exhibits promising interactions with various enzyme systems and receptor targets. Preliminary studies have suggested that it may possess inhibitory activity against certain enzymes implicated in metabolic disorders and neurodegenerative diseases. The dimethylpiperazine ring, in particular, has been shown to enhance binding affinity to specific protein targets, making it an attractive scaffold for drug design.

The pharmacological potential of 4-2-(4-methoxy-3-methylphenyl)acetyl-3,3-dimethylpiperazin-2-one is further supported by its stability under various conditions, which is essential for industrial-scale production and formulation into final drug products. Its resistance to degradation ensures consistent quality and efficacy throughout the supply chain. Additionally, its compatibility with standard pharmaceutical excipients makes it suitable for incorporation into diverse dosage forms.

Current research efforts are focused on optimizing synthetic routes to produce this compound more efficiently while minimizing environmental impact. Green chemistry principles are being applied to develop sustainable methodologies that reduce waste and energy consumption without compromising yield or purity. These advancements align with global initiatives to promote environmentally responsible pharmaceutical manufacturing.

The future prospects of 4-2-(4-methoxy-3-methylphenyl)acetyl-3,3-dimethylpiperazin-2-one in drug development appear highly promising. Ongoing clinical trials and preclinical studies are expected to provide further insights into its therapeutic potential across multiple disease indications. As our understanding of biological mechanisms continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.

In conclusion, 4-2-(4-methoxy-3-methylphenyl)acetyl-3,3-dimethylpiperazin-2-one (CAS No. 952860-95-6) represents a significant advancement in pharmaceutical chemistry due to its well-designed molecular structure and versatile reactivity. Its potential applications in treating various diseases make it a valuable asset for medicinal chemists and drug developers worldwide. With continued research and innovation, this compound is poised to contribute significantly to future therapeutic breakthroughs.

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